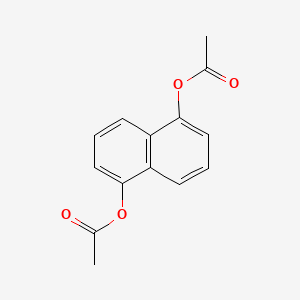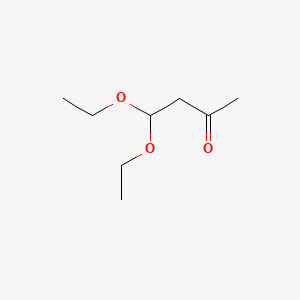
Ethene;furan-2,5-dione;prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene;furan-2,5-dione;prop-1-ene is a compound that combines ethene (ethylene), furan-2,5-dione (maleic anhydride), and prop-1-ene (propylene). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethene;furan-2,5-dione;prop-1-ene typically involves the polymerization of ethene, furan-2,5-dione, and prop-1-ene. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. Maleic anhydride (furan-2,5-dione) is produced through the oxidation of benzene or butane, and then it is polymerized with ethene and prop-1-ene under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethene;furan-2,5-dione;prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethene;furan-2,5-dione;prop-1-ene has numerous scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of ethene;furan-2,5-dione;prop-1-ene involves its ability to undergo polymerization and form stable compounds. The molecular targets and pathways involved include the interaction with various catalysts and the formation of covalent bonds between the monomers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Ethene;furan-2,5-dione;but-1-ene
- Ethene;furan-2,5-dione;pent-1-ene
Uniqueness
Ethene;furan-2,5-dione;prop-1-ene is unique due to its specific combination of monomers, which provides it with distinct chemical properties and a wide range of applications .
Eigenschaften
CAS-Nummer |
31069-12-2 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
ethene;furan-2,5-dione;prop-1-ene |
InChI |
InChI=1S/C4H2O3.C3H6.C2H4/c5-3-1-2-4(6)7-3;1-3-2;1-2/h1-2H;3H,1H2,2H3;1-2H2 |
InChI-Schlüssel |
AIMMSZVCMQILDY-UHFFFAOYSA-N |
SMILES |
CC=C.C=C.C1=CC(=O)OC1=O |
Kanonische SMILES |
CC=C.C=C.C1=CC(=O)OC1=O |
| 31069-12-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)












